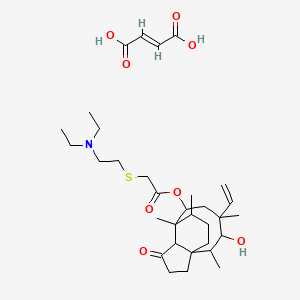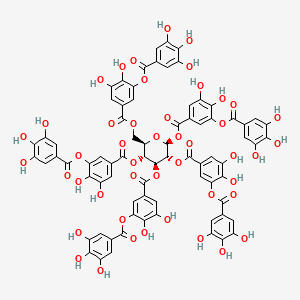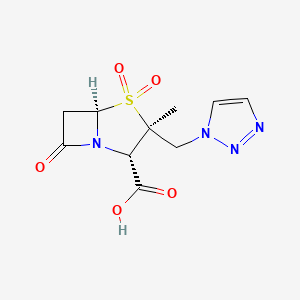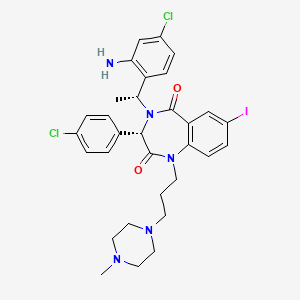
Fumarate d'hydrogène de tiamuline
Vue d'ensemble
Description
Le fumarate de tiamuline est un dérivé semi-synthétique de l'antibiotique pléromutiline, qui est produit par le basidiomycète Clitopilus scyphoides (anciennement Pleurotus mutilis). Il est principalement utilisé en médecine vétérinaire, en particulier pour les porcs et la volaille, en raison de son efficacité contre une variété de bactéries Gram-positives et de mycoplasmes .
Applications De Recherche Scientifique
Tiamulin fumarate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Tiamulin hydrogen fumarate is a semi-synthetic derivative of pleuromutilin . It primarily targets gram-positive bacteria, mycoplasmas, and anaerobes . The primary molecular target of Tiamulin is the 50S rRNA , which plays a crucial role in protein synthesis within the bacterial cell.
Mode of Action
Tiamulin hydrogen fumarate inhibits protein synthesis by binding to domain V of 23S rRNA . This interaction disrupts the positioning of the tRNA’s CCA end, thereby inhibiting peptide transferase and subsequent protein production .
Biochemical Pathways
The primary biochemical pathway affected by Tiamulin hydrogen fumarate is the protein synthesis pathway in sensitive bacteria . By binding to the 23S rRNA, Tiamulin prevents the correct positioning of the tRNA, which in turn inhibits the peptide transferase activity. This action disrupts protein synthesis, leading to the bacteriostatic effect of Tiamulin.
Pharmacokinetics
Tiamulin hydrogen fumarate is well absorbed when administered orally . It is widely distributed throughout the body .
Result of Action
The inhibition of protein synthesis by Tiamulin hydrogen fumarate leads to a bacteriostatic effect, preventing the growth and proliferation of sensitive bacteria . It is particularly effective against Mycoplasma gallisepticum , a pathogen that causes respiratory disease in poultry .
Analyse Biochimique
Biochemical Properties
Tiamulin hydrogen fumarate is active against gram-positive bacteria, mycoplasmas, and anaerobes, including Brachyspira hyodysenteriae . It is well absorbed when administered orally .
Cellular Effects
Tiamulin hydrogen fumarate is widely used in pigs and poultry for the control of infectious diseases . It can effectively be used in the study of airsacculitis, which is primarily caused by Mycoplasma spp .
Molecular Mechanism
Tiamulin hydrogen fumarate works by binding with the rRNA in the peptidyl transferase slot of the bacterial ribosome, thereby preventing the correct positioning of the CCA end of tRNA, to promote peptidyl transferase and subsequent protein production .
Temporal Effects in Laboratory Settings
Tiamulin hydrogen fumarate is a stable compound. It is soluble in methanol or ethanol, dissolves in water, slightly soluble in acetone, and almost insoluble in alkanes .
Dosage Effects in Animal Models
Tiamulin hydrogen fumarate is used to treat chronic respiratory disease in chickens, mycoplasma pneumonia in pigs, and pleuropneumonia caused by haemophilus in pigs. It can also be used for dysentery caused by swine spirochetes .
Metabolic Pathways
Tiamulin hydrogen fumarate is metabolized into 20 metabolites in the body, some of which have antibacterial properties . Approximately 30% of the metabolites are excreted in the urine, and the rest are excreted from the feces .
Transport and Distribution
Tiamulin hydrogen fumarate is widely distributed in the body, with the highest concentration in the lungs .
Méthodes De Préparation
Le fumarate de tiamuline est synthétisé par un procédé semi-synthétique. L'étape initiale implique la fermentation du champignon Clitopilus scyphoides pour produire la pléromutiline. Ceci est suivi de modifications chimiques pour introduire le groupe diéthylaminoéthylthioacétyle, ce qui donne la tiamuline. La dernière étape implique la formation du sel de fumarate pour améliorer sa solubilité et sa stabilité .
Les méthodes de production industrielle impliquent généralement l'utilisation de la granulation à chaud pour produire des particules de fumarate de tiamuline. Cette méthode permet d'obtenir une forte teneur en médicament et masque l'odeur piquante du fumarate de tiamuline, le rendant plus appétissant pour les animaux .
Analyse Des Réactions Chimiques
Le fumarate de tiamuline subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le fumarate de tiamuline peut être hydrolysé en 8-α-hydroxymutiline.
Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels sur la structure de la pléromutiline, ce qui peut modifier son activité antimicrobienne.
Substitution : Le groupe diéthylaminoéthylthioacétyle peut être substitué par d'autres groupes pour créer des dérivés ayant des propriétés différentes.
Les réactifs couramment utilisés dans ces réactions comprennent les acides et les bases pour l'hydrolyse, les oxydants pour l'oxydation et les réducteurs pour la réduction. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de pléromutiline avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
Le fumarate de tiamuline a une large gamme d'applications de recherche scientifique :
Industrie : Le fumarate de tiamuline est utilisé dans la production d'aliments médicamenteux et d'eau pour le bétail.
Mécanisme d'action
Le mécanisme d'action du fumarate de tiamuline implique l'inhibition de la synthèse des protéines microbiennes. La tiamuline se lie au centre peptidyl-transférase ribosomal, empêchant le positionnement correct de l'ARN de transfert et la production subséquente de protéines. Cette action inhibe efficacement la croissance des bactéries et des mycoplasmes .
Comparaison Avec Des Composés Similaires
Le fumarate de tiamuline fait partie de la classe des antibiotiques pléromutilines, qui comprend d'autres composés tels que la valnémuline et la rétapamuline. Comparé à ces composés similaires, le fumarate de tiamuline possède un groupe diéthylaminoéthylthioacétyle unique qui améliore son hydrophobicité et améliore son activité antimicrobienne .
Valnémuline : Similaire à la tiamuline, mais avec une chaîne latérale différente qui affecte son spectre d'activité.
Rétapamuline : Utilisée principalement en médecine humaine pour les infections cutanées, tandis que la tiamuline est utilisée en médecine vétérinaire.
La structure unique et le large spectre d'activité du fumarate de tiamuline en font un antibiotique précieux en médecine vétérinaire.
Propriétés
Numéro CAS |
55297-96-6 |
|---|---|
Formule moléculaire |
C32H51NO8S |
Poids moléculaire |
609.8 g/mol |
Nom IUPAC |
but-2-enedioic acid;[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate |
InChI |
InChI=1S/C28H47NO4S.C4H4O4/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;5-3(6)1-2-4(7)8/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1-2H,(H,5,6)(H,7,8)/t19?,20?,22?,24?,25?,26-,27+,28+;/m1./s1 |
Clé InChI |
YXQXDXAHCSEVSD-HHERQYPASA-N |
SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CCN(CC)CCSCC(=O)OC1C[C@@](C(C([C@@]23CCC([C@@]1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
| 55297-96-6 | |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
62859-27-2 |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(diethylaminoethyl)thioacetoxymutilin 81723 HFU Dynamutilin tiamulin tiamulin fumarate tiamulin fumarate (1:1), (3aS-(3aalpha,4beta,5alpha,6alpha,8beta,9alpha,9abeta,10S*))-isomer tiamulin hydrochloride tiamutin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tiamulin hydrogen fumarate exert its antibacterial activity?
A1: Tiamulin hydrogen fumarate is a pleuromutilin antibiotic that targets the bacterial ribosome, specifically the peptidyl transferase center (PTC) within the 50S ribosomal subunit. [, ] It binds with high affinity to the 23S rRNA in this region, preventing the formation of peptide bonds during the initiation phase of protein synthesis. [, ] This effectively halts bacterial protein production, leading to bacteriostatic effects. [, ]
Q2: Does Tiamulin hydrogen fumarate affect protein synthesis once it has begun?
A2: No. Tiamulin hydrogen fumarate primarily inhibits the initiation step of protein synthesis. [, ] Once elongation has started, it does not interfere with peptide bond formation. [, ]
Q3: What is the molecular formula and weight of Tiamulin hydrogen fumarate?
A3: The molecular formula of Tiamulin hydrogen fumarate is C28H48NO4S+·C4H3O4−, and its molecular weight is 637.88 g/mol. []
Q4: How does the CEVA Matrix Technology™ improve the properties of Tiamulin hydrogen fumarate premixes?
A4: CEVA Matrix Technology™ utilizes a protective granulation process that enhances the stability of Tiamulin hydrogen fumarate during manufacturing and storage of medicated feeds. [] It also ensures homogeneous distribution of the active ingredient in the feed, reducing the risk of treatment failure due to inconsistent dosage. [] Additionally, this technology minimizes dust emission, limiting cross-contamination and potential inhalation risks for users. []
Q5: How is Tiamulin hydrogen fumarate metabolized and excreted?
A5: Following oral administration, Tiamulin hydrogen fumarate is well-absorbed and extensively metabolized in the liver. [, ] It is primarily excreted in bile and feces, with a smaller portion eliminated in urine. [, ] Studies using radiolabeled Tiamulin hydrogen fumarate in dogs, rats, and pigs confirm this excretion pattern. [, ]
Q6: What is the marker residue used to monitor Tiamulin hydrogen fumarate depletion in animal tissues?
A6: The marker residue for Tiamulin hydrogen fumarate, as defined by Regulation EEC 2377/90, is the sum of its metabolites that can be hydrolyzed to 8-α-hydroxymutilin. [] This marker is used to determine minimum withdrawal times for animal products intended for human consumption. []
Q7: Can Tiamulin hydrogen fumarate be used to control swine dysentery?
A8: Yes, Tiamulin hydrogen fumarate has shown efficacy in controlling swine dysentery. Field trials demonstrated that Tiamulin hydrogen fumarate at 30 ppm in feed effectively prevented clinical signs of dysentery and suppressed the isolation of Treponema hyodysenteriae. []
Q8: What is the mechanism behind Tiamulin hydrogen fumarate resistance?
A10: Resistance is thought to arise from mutations in the ribosomal L3 protein or the 23S rRNA itself. [, ] These mutations can increase the flexibility of the peptidyl transferase center, allowing the bacterial ribosome to overcome the inhibitory effects of Tiamulin hydrogen fumarate. [, ]
Q9: What analytical methods are used to quantify Tiamulin hydrogen fumarate in various matrices?
A11: Several analytical methods have been developed for quantifying Tiamulin hydrogen fumarate. High-performance liquid chromatography (HPLC) with various detectors, including diode array detectors (DAD), is commonly used to determine Tiamulin hydrogen fumarate concentrations in feed, premixes, and pharmaceutical formulations. [, , , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and selectivity for quantifying Tiamulin hydrogen fumarate and its metabolites in animal tissues. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Ethyl-8-[(2-hydroxy-4-methoxyphenyl)methyl]-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1681248.png)


